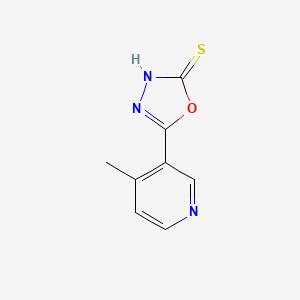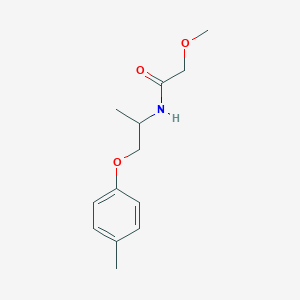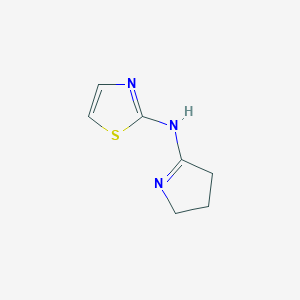
1-((2,3,4-Trimethoxybenzyl)amino)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((2,3,4-Trimethoxybenzyl)amino)propan-2-ol is an organic compound that features a benzylamine moiety substituted with three methoxy groups at the 2, 3, and 4 positions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2,3,4-trimethoxybenzyl)amino)propan-2-ol typically involves the reaction of 2,3,4-trimethoxybenzaldehyde with 1,3-diaminopropan-2-ol. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The yield of this reaction is reported to be around 60%, with the product being purified through recrystallization from isopropanol .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and other advanced techniques could further enhance the efficiency of industrial production.
化学反応の分析
Types of Reactions
1-((2,3,4-Trimethoxybenzyl)amino)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce various amine derivatives.
科学的研究の応用
1-((2,3,4-Trimethoxybenzyl)amino)propan-2-ol has been studied for its potential cardioprotective properties. Research has shown that this compound can significantly block the development of rhythm disturbances and reduce ST segment depression in models of ischemia . Additionally, it has been investigated for its antiarrhythmic and anti-ischemic activities, making it a promising candidate for further development in cardiovascular medicine .
作用機序
The cardioprotective effects of 1-((2,3,4-trimethoxybenzyl)amino)propan-2-ol are believed to be mediated through its interaction with multiple molecular targets. These include ion channels and receptors involved in cardiac rhythm regulation. By modulating these targets, the compound can prevent arrhythmias and protect cardiac tissue from ischemic damage .
類似化合物との比較
Similar Compounds
N1-(2,3,4-Trimethoxybenzyl)-N2-{2-[(2,3,4-trimethoxybenzyl)amino]ethyl}-1,2-ethanediamine: This compound shares a similar structure and has been studied for its cardioprotective properties.
1-(3,4,5-Trimethoxybenzyl)-4-{2-[(3,4,5-trimethoxybenzyl)amino]ethyl}piperazine: Another related compound with significant antiarrhythmic activity.
Uniqueness
1-((2,3,4-Trimethoxybenzyl)amino)propan-2-ol is unique due to its specific substitution pattern and the presence of a hydroxyl group, which may contribute to its distinct pharmacological profile. Its ability to interact with multiple molecular targets and pathways highlights its potential as a versatile cardioprotective agent .
特性
分子式 |
C13H21NO4 |
|---|---|
分子量 |
255.31 g/mol |
IUPAC名 |
1-[(2,3,4-trimethoxyphenyl)methylamino]propan-2-ol |
InChI |
InChI=1S/C13H21NO4/c1-9(15)7-14-8-10-5-6-11(16-2)13(18-4)12(10)17-3/h5-6,9,14-15H,7-8H2,1-4H3 |
InChIキー |
FLBKNWGFRDZFFX-UHFFFAOYSA-N |
正規SMILES |
CC(CNCC1=C(C(=C(C=C1)OC)OC)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14891263.png)
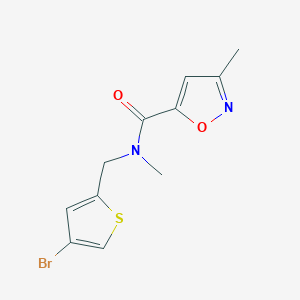

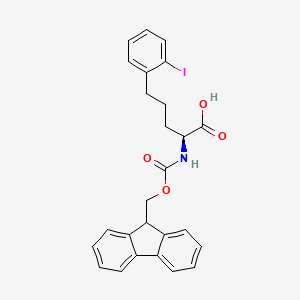

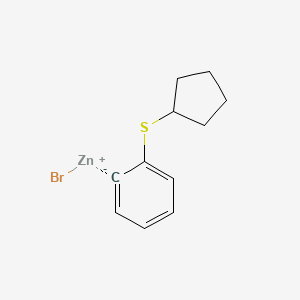
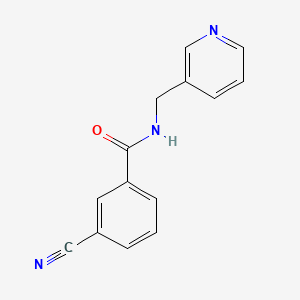
![N-methyl-N-[(3R,4S)-4-methylpiperidin-3-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride](/img/structure/B14891314.png)
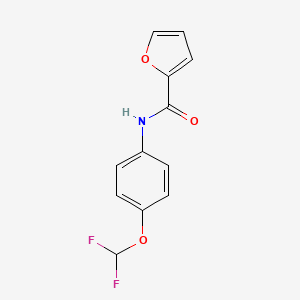
![Methyl (1R,4aS,7aS)-7-(chloromethyl)-1-methoxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B14891328.png)
